Boc-T-FMK

Apoptosis Neutrophil Biology Inflammation

Choose Boc-D-FMK for pathway-specific caspase-6 inhibition within the 14-3-3/Bad signaling axis, where Z-VAD-FMK is ineffective. This cell-permeable, irreversible inhibitor delivers sustained motoneuron neuroprotection in chronic injury models up to 21 days—unlike Ac-DEVD-CHO—and provides consistent, concentration-dependent TNF-α-induced apoptosis blockade without the biphasic pro-apoptotic effects observed with other pan-caspase inhibitors. Essential for T lymphocyte apoptosis research and ischemia-reperfusion studies where inhibitor selection critically impacts experimental outcomes.

Molecular Formula C10H18FNO4
Molecular Weight 235.2554
Cat. No. B1574898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-T-FMK
Molecular FormulaC10H18FNO4
Molecular Weight235.2554
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-T-FMK: Broad-Spectrum Caspase Inhibitor for Apoptosis Research and Therapeutic Target Validation


Boc-T-FMK (also referred to as Boc-D-FMK or Boc-Asp(OMe)-fluoromethyl ketone) is a cell-permeable, irreversible, broad-spectrum caspase inhibitor . It functions by covalently modifying the active site cysteine of caspases, thereby blocking the proteolytic cascade central to apoptotic cell death . Boc-T-FMK has been shown to inhibit apoptosis stimulated by various stimuli, including tumor necrosis factor-α (TNF-α), with an IC50 value of 39 µM in neutrophil models [1]. The compound is widely utilized as a research tool to dissect caspase-dependent pathways and to evaluate the therapeutic potential of apoptosis modulation in disease models.

Why Generic Caspase Inhibitor Substitution Fails: Evidence-Based Differentiation of Boc-T-FMK


Despite being classified as a pan-caspase inhibitor, Boc-T-FMK exhibits distinct pharmacological and functional properties that preclude simple substitution with other broad-spectrum inhibitors such as Z-VAD-FMK or Ac-DEVD-CHO. Key differences include its superior inhibition of caspase-6 activity within the 14-3-3/Bad signaling pathway, its divergent in vivo efficacy in ischemia-reperfusion models, and its unique capacity to provide sustained neuroprotection in motoneuron survival studies. These distinctions arise from differences in target engagement, cellular permeability, and metabolic stability [1]. Consequently, experimental outcomes and therapeutic windows are highly dependent on the specific inhibitor chosen, and direct substitution without validation can lead to misinterpretation of apoptotic mechanisms or failure to replicate published findings [2].

Boc-T-FMK Quantitative Evidence Guide: Comparator-Based Performance Data


Potency in TNF-α-Induced Apoptosis: Boc-T-FMK vs. Z-VAD-FMK in Neutrophils

In human neutrophils stimulated with TNF-α, Boc-T-FMK caused a concentration-dependent inhibition of apoptosis, whereas Z-VAD-FMK exhibited a biphasic effect, enhancing apoptosis at high concentrations (>100 µM) and inhibiting it only at lower concentrations (1-30 µM) [1]. This difference highlights the compound-specific effects of caspase inhibitors in this cell type.

Apoptosis Neutrophil Biology Inflammation

Caspase-6 and 14-3-3/Bad Pathway Inhibition: Boc-T-FMK vs. Z-VAD-FMK in Mastocytoma Cells

In p815 mastocytoma cells treated with genistein, Boc-T-FMK prevented the reduction of 14-3-3 protein levels and the release of Bad from 14-3-3, thereby blocking the 14-3-3/Bad apoptotic signaling pathway. In contrast, Z-VAD-FMK at usual dosage did not prevent these events or genistein-induced apoptosis [1]. The differential efficacy was attributed to Boc-T-FMK's superior inhibition of caspase-6 activity.

Caspase-6 Apoptosis Signaling Cancer Biology

In Vivo Cardioprotective Efficacy: Boc-T-FMK vs. Z-VAD-FMK in Myocardial Ischemia-Reperfusion

In a rat model of myocardial ischemia-reperfusion (45 min ischemia, 180 min reperfusion), Z-VAD-FMK reduced infarct size when administered either before or after the onset of ischemia. In contrast, Boc-T-FMK was only effective when administered before the onset of ischemia [1]. This indicates a crucial difference in the therapeutic window for these inhibitors.

Cardioprotection Ischemia-Reperfusion Injury In Vivo Pharmacology

Long-Term Neuroprotection in Motoneuron Injury: Boc-T-FMK vs. Ac-DEVD-CHO

In a neonatal rat model of spinal motoneuron root avulsion, treatment with 0.5 µg Boc-T-FMK enhanced motoneuron survival to 80% at 2 weeks post-injury and 70% at 21 days. In comparison, treatment with 1 µg Ac-DEVD-CHO (a caspase-3/7 inhibitor) resulted in 85% survival at 2 weeks, but 0% survival at 21 days [1]. Boc-T-FMK thus provided sustained protection, while Ac-DEVD-CHO only delayed cell death.

Neuroprotection Motoneuron Survival Spinal Cord Injury

Differential Efficacy in T Lymphocyte Apoptosis: Boc-T-FMK vs. Z-VAD-FMK in CTLL-2 Cells

In the murine T cell line CTLL-2, apoptotic death induced by IL-2 withdrawal, etoposide, or dexamethasone was inhibited by Boc-T-FMK, while Z-VAD-FMK had no effect [1]. This demonstrates that Boc-T-FMK targets a broader or distinct set of caspases critical for apoptosis in this cell type.

T Cell Apoptosis Immunology Caspase Selectivity

Broad-Spectrum Caspase Inhibition Potency: Boc-T-FMK vs. Class Profile

Boc-T-FMK inhibits TNF-α-stimulated apoptosis in neutrophils with an IC50 of 39 µM [1]. This potency is consistent across multiple studies and serves as a benchmark for broad-spectrum caspase inhibition. While specific IC50 values for individual caspases are not universally reported, its broad-spectrum nature is supported by its ability to inhibit caspase-1 (ICE), caspase-3, and caspase-6 .

Caspase Inhibition Potency Broad-Spectrum Inhibitor

Boc-T-FMK: Recommended Research Applications Based on Comparative Evidence


Investigating Caspase-6-Dependent Apoptosis and the 14-3-3/Bad Pathway

Boc-T-FMK is the preferred tool for studies examining the role of caspase-6 in apoptosis, particularly within the 14-3-3/Bad signaling axis. As demonstrated in p815 mastocytoma cells, Boc-T-FMK uniquely inhibits caspase-6-mediated events that are insensitive to Z-VAD-FMK [1]. Researchers investigating Bad phosphorylation, 14-3-3 protein interactions, or mitochondrial apoptosis regulation in response to stimuli like genistein should prioritize Boc-T-FMK to ensure pathway-specific inhibition.

Long-Term Neuroprotection Studies in Motoneuron Injury Models

For in vivo models of motoneuron injury and neurodegeneration, Boc-T-FMK provides sustained neuroprotective effects that are not observed with inhibitors like Ac-DEVD-CHO. In neonatal rat spinal cord avulsion models, Boc-T-FMK treatment results in significant motoneuron survival at 21 days post-injury, while Ac-DEVD-CHO fails to provide long-term protection [1]. This makes Boc-T-FMK a valuable tool for chronic studies aimed at evaluating therapeutic interventions for spinal cord injury or motor neuron diseases.

Studies of T Lymphocyte Apoptosis Induced by Growth Factor Withdrawal or Chemotherapeutics

In T lymphocyte apoptosis research, particularly in the CTLL-2 cell line, Boc-T-FMK effectively inhibits cell death triggered by IL-2 withdrawal, etoposide, or dexamethasone, whereas Z-VAD-FMK is ineffective [1]. This differential sensitivity highlights the importance of selecting Boc-T-FMK for studies aiming to block the full spectrum of caspases involved in T cell apoptosis, ensuring that experimental outcomes are not confounded by incomplete pathway inhibition.

In Vitro Neutrophil Apoptosis Assays Requiring Consistent, Unidirectional Inhibition

For researchers studying TNF-α-induced apoptosis in human neutrophils, Boc-T-FMK offers a consistent, concentration-dependent inhibitory effect. In contrast, Z-VAD-FMK exhibits a biphasic response, enhancing apoptosis at high concentrations [1]. Therefore, Boc-T-FMK is the recommended choice for experiments where a clear, dose-dependent inhibition of apoptosis is required without the confounding pro-apoptotic effects seen with other pan-caspase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-T-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.